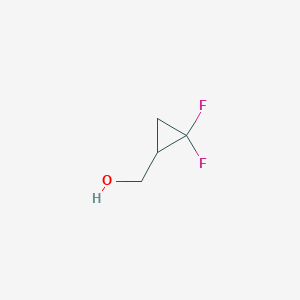

(2,2-Difluorocyclopropyl)methanol

Vue d'ensemble

Description

(2,2-Difluorocyclopropyl)methanol, commonly referred to as DFCM, is an organofluorine compound with a wide range of applications in the scientific and industrial fields. DFCM is a colorless, volatile liquid with a low boiling point and a relatively low toxicity. It is primarily used as a solvent in organic synthesis and as a reagent in the production of other fluorinated compounds. In addition, DFCM has been used in a variety of scientific research applications, including studies on the effects of fluorine on biological systems.

Applications De Recherche Scientifique

Methanotrophs and Methanol Utilization

Methanotrophs, bacteria that utilize methane as their sole carbon source, demonstrate the biotechnological potential of methane-derived compounds such as methanol. These bacteria can produce a variety of valuable products including single-cell proteins, biopolymers, nanotechnology components, and biofuels, highlighting the versatility of methane and methanol in sustainable biotechnology applications (Strong, Xie, & Clarke, 2015).

Hydrogen Production from Methanol

The conversion of methanol to hydrogen represents a significant application in sustainable energy. Methanol steam reforming, partial oxidation, and autothermal reforming are processes that can produce high-purity hydrogen, a clean energy carrier. This underscores methanol's role in facilitating a transition towards a hydrogen economy and highlights the importance of catalyst development and reactor technology in improving efficiency and sustainability (García et al., 2021).

Direct Methanol Fuel Cells (DMFCs)

DMFCs directly convert chemical energy from methanol into electrical energy. The technology faces challenges such as methanol crossover and requires advancements in polymer electrolyte materials. Despite these challenges, DMFCs present a promising option for portable power sources, leveraging methanol's high energy density and ease of handling (Heinzel & Barragán, 1999).

Methanol as a Chemical Marker

In the electrical power industry, methanol serves as a chemical marker for assessing the condition of solid insulation in power transformers. Its presence can indicate the degradation of insulating paper, making it a valuable tool for maintenance and reliability assessments (Jalbert et al., 2019).

Methanol in Spark Ignition Engines

Methanol and methanol-gasoline blends have been studied for their performance and emission characteristics in spark ignition engines. These studies reveal that methanol can improve engine efficiency and reduce emissions, demonstrating its potential as a cleaner alternative fuel (Kowalewicz, 1993).

Safety and Hazards

Mécanisme D'action

Target of Action

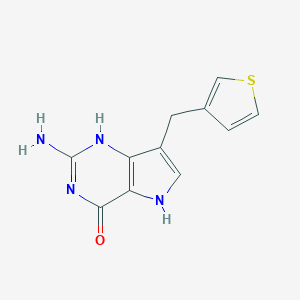

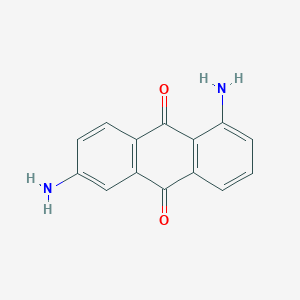

(2,2-Difluorocyclopropyl)methanol is primarily used as an intermediate in the preparation of (2,2-difluorocyclopropyl)methylamine . It is also used as a reagent in the synthesis of pyrrolopyridine derivatives, which are known to have antiviral properties . .

Mode of Action

Given its use in the synthesis of pyrrolopyridine derivatives, it may be involved in the inhibition of viral replication, a common mechanism of action for antiviral agents .

Biochemical Pathways

As an intermediate in the synthesis of antiviral agents, it may indirectly influence pathways related to viral replication and host immune response .

Pharmacokinetics

As a small molecule with a molecular weight of 10809 , it may have good bioavailability and could be metabolized and excreted by the body’s standard mechanisms.

Result of Action

Given its use in the synthesis of antiviral agents, it may contribute to the inhibition of viral replication and the enhancement of the host’s immune response .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it is incompatible with strong oxidizing agents, strong acids, and bases . Therefore, the compound should be stored in a cool place to maintain its stability .

Propriétés

IUPAC Name |

(2,2-difluorocyclopropyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F2O/c5-4(6)1-3(4)2-7/h3,7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOLSMTBBIZDHSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375747 | |

| Record name | (2,2-difluorocyclopropyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

509072-57-5 | |

| Record name | (2,2-difluorocyclopropyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,2-difluorocyclopropyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

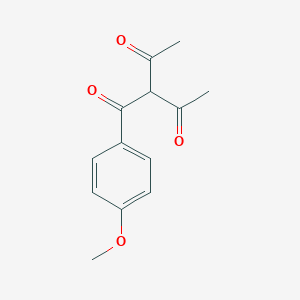

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

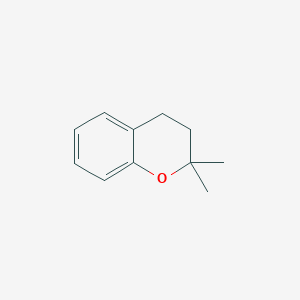

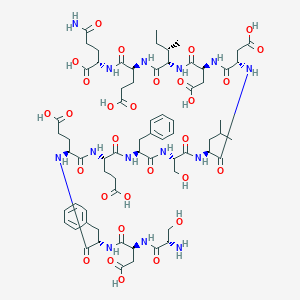

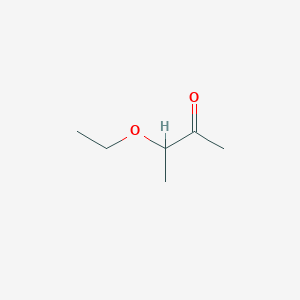

Feasible Synthetic Routes

Q & A

Q1: What is the significance of (2,2-Difluorocyclopropyl)methanol in nucleoside analogue synthesis?

A1: this compound serves as a crucial starting material for synthesizing a new class of difluorinated cyclopropanoid nucleoside analogues. [] These analogues, characterized by two hydroxymethyl side chains, hold potential for various biological applications. The presence of fluorine atoms and the cyclopropane ring can significantly influence the compound's conformation, stability, and interactions with biological targets.

Q2: Can the synthesized nucleoside analogues derived from this compound be obtained in enantiomerically pure forms?

A2: Yes, the research indicates that several final nucleoside analogues synthesized using this compound were successfully separated into their enantiomers. [] This was achieved using high-performance liquid chromatography (HPLC) with chiral stationary phases, a technique commonly employed to isolate pure enantiomers from a racemic mixture. Obtaining enantiomerically pure compounds is particularly important in pharmaceutical research, as different enantiomers of a molecule can exhibit different biological activities.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol](/img/structure/B156732.png)